2,3,5,6-Tetrafluorotoluene

説明

Significance of Fluorine in Organic Chemistry and Materials Science

Fluorine's distinction as the most electronegative element grants it a special status in the periodic table and, by extension, in organic chemistry. nih.govtcichemicals.com Its small atomic size, comparable to that of hydrogen, allows for its introduction into molecules often without significant steric alteration. tcichemicals.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that confers exceptional thermal stability and resistance to chemical and metabolic degradation to fluorinated compounds. nih.govnumberanalytics.com This robustness is highly desirable in the development of advanced materials, where durability under harsh conditions is paramount. numberanalytics.com In materials science, the inclusion of fluorine can lead to materials with tailored properties such as enhanced chemical resistance, thermal stability, and unique optical and electrical characteristics. researchgate.netnumberanalytics.com These properties are leveraged in applications ranging from high-performance polymers to advanced electronic components like liquid crystals and OLEDs. numberanalytics.com

Overview of Perfluorinated and Partially Fluorinated Aromatics

Fluorinated aromatic compounds can be broadly categorized into perfluorinated and partially fluorinated aromatics. Perfluorinated aromatic compounds, where all hydrogen atoms on the aromatic ring are substituted with fluorine, exhibit high chemical and thermal stability. acs.org However, the synthesis of partially fluorinated aromatics, which contain a mix of fluorine and hydrogen substituents, can be more challenging. researchgate.net These partially fluorinated compounds are of significant interest as they offer a nuanced modulation of a molecule's properties, balancing the effects of fluorine with the reactivity of the remaining C-H bonds. researchgate.net The selective synthesis of these compounds is crucial for fine-tuning the electronic and steric properties of molecules for specific applications. researchgate.net

Position of 2,3,5,6-Tetrafluorotoluene within the Landscape of Fluoroarenes

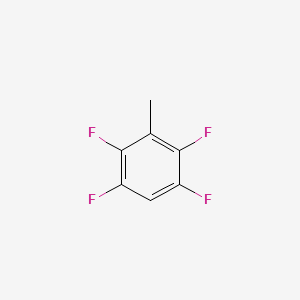

This compound (C₇H₄F₄) is a partially fluorinated aromatic compound that holds a significant position within the class of fluoroarenes. Its structure, featuring a toluene (B28343) backbone with four fluorine atoms symmetrically placed on the benzene (B151609) ring, makes it a valuable and versatile building block in organic synthesis. The presence of the methyl group and the specific arrangement of the fluorine atoms influence its reactivity and make it a key intermediate in the synthesis of more complex fluorinated molecules. Contemporary research utilizes this compound in various areas of organofluorine chemistry, including the development of new synthetic methodologies and the creation of novel materials and biologically active compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4,5-tetrafluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMGTQLCZJZYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200329 | |

| Record name | 2,3,5,6-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5230-78-4 | |

| Record name | 1,2,4,5-Tetrafluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5230-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344KT4ZU8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,3,5,6 Tetrafluorotoluene and Its Derivatives

Direct Synthetic Routes to 2,3,5,6-Tetrafluorotoluene

Halogenation and Fluorination Approaches

The direct synthesis of this compound through halogenation and subsequent fluorination of toluene (B28343) is a challenging process. Direct fluorination of toluene using elemental fluorine tends to be a highly exothermic and non-selective reaction, often leading to a mixture of mono-, di-, and poly-fluorinated isomers, as well as products of side-chain fluorination like benzyl (B1604629) fluoride (B91410). researchgate.net20.210.105 The reaction proceeds through both electrophilic substitution and radical pathways, with the ratio of ortho- to para-fluorotoluene being unusually high, indicating significant radical involvement. 20.210.105

To control the high reactivity and improve selectivity, specialized techniques such as microreactors have been employed. acs.orgscispace.com These reactors offer better control over reaction conditions, minimizing hot spots and flow maldistributions. acs.org For instance, the direct fluorination of toluene in a microreactor using acetonitrile (B52724) as a solvent has shown improved selectivity towards ring fluorination. researchgate.netacs.org Other methods to moderate the reaction include vapor-phase fluorination with diluted fluorine gas and aerosol fluorination where the substrate is adsorbed onto sodium fluoride particles. researchgate.net

Alternative strategies involve the fluorination of pre-halogenated toluene derivatives. For example, 4-bromotoluene (B49008) can be reacted with a fluorinating agent to produce p-fluorotoluene. ontosight.ai However, achieving the specific 2,3,5,6-tetrafluoro substitution pattern through direct halogenation and fluorination remains a complex synthetic challenge due to the difficulty in controlling the regioselectivity of the fluorination steps.

Reductive Defluorination of Perfluoroaromatics for Selective Synthesis

A more controlled and selective method for synthesizing this compound involves the reductive defluorination of perfluorinated aromatic compounds, such as perfluorotoluene (octafluorotoluene). This approach takes advantage of the different reactivities of fluorine atoms at various positions on the aromatic ring.

The hydrodefluorination of perfluoroalkylbenzenes, including octafluorotoluene, using reducing agents like zinc or a zinc-copper couple in aqueous dimethylformamide (DMF) has been shown to be highly regioselective. fluorine1.ru The reaction preferentially occurs at the para-position of the aromatic ring. fluorine1.ru This selectivity is attributed to the formation of an anion-radical intermediate, followed by the detachment of a fluoride ion. fluorine1.ru The resulting radical is then reduced to a carbanion and protonated. fluorine1.ru

A specific method for producing this compound involves the treatment of perfluorotoluene with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) at a low temperature of -45°C. This reagent selectively reduces the fluorine atom at the para-position due to its lower bond dissociation energy compared to the ortho and meta positions. This method provides a direct and selective route to the desired tetrafluorinated toluene.

The table below summarizes the conditions for the reductive defluorination of perfluorotoluene.

| Reagent System | Solvent | Temperature | Product | Reference |

| Zn(Cu) | aq. DMF | Not specified | This compound | fluorine1.ru |

| LiAlH₄ | THF | -45°C | This compound |

Strategies from Precursors (e.g., 2,3,5,6-Tetrafluoroterephthalonitrile)

An alternative synthetic pathway to this compound utilizes 2,3,5,6-tetrafluoroterephthalonitrile as a starting material. scribd.comgoogle.com This method involves the selective removal of one of the two cyano groups through a reductive decyanation reaction. beilstein-journals.orgnih.gov

The hydrodecyanation of 2,3,5,6-tetrafluoroterephthalonitrile can be achieved through catalytic hydrogenation. google.com A process using a palladium-on-carbon catalyst has been described, although the yield was reported to be around 20%. google.com Another patented process describes the hydrogenolysis of a fluorinated dicyanobenzene in the presence of a catalyst, such as palladium, platinum, nickel, ruthenium, or rhodium, to selectively remove one cyano group. google.comjustia.com This reaction can be carried out with or without hydrogen gas, sometimes using an aromatic compound with a hydrogen in the alpha position as the hydrogen source. google.com

The resulting 2,3,5,6-tetrafluorobenzonitrile (B1580738) can then be further processed. While not directly leading to this compound in one step, this intermediate is a precursor for various derivatives. For instance, it can be reduced to 2,3,5,6-tetrafluorobenzyl alcohol, a compound with applications in insecticides. justia.com The synthesis of 4-methyl-2,3,5,6-tetrafluorobenzonitrile from tetrafluoroterephthalonitrile (B158556) has also been reported, indicating that the cyano groups can be replaced by other functionalities. google.com

The table below outlines a reaction starting from 2,3,5,6-tetrafluoroterephthalonitrile.

| Starting Material | Reagent/Catalyst | Product | Reported Yield | Reference |

| 2,3,5,6-Tetrafluoroterephthalonitrile | 5% Palladium on Carbon | 2,3,5,6-Tetrafluorobenzonitrile | 20% | google.com |

Synthesis of Functionalized this compound Derivatives

Chloromethylation of this compound

The introduction of a chloromethyl group onto the aromatic ring of this compound is an important functionalization reaction, providing a reactive handle for further synthetic transformations. Chloromethylation is an electrophilic substitution reaction, and the presence of four electron-withdrawing fluorine atoms on the benzene (B151609) ring makes the reaction more challenging compared to non-fluorinated aromatics. fluorine1.ru

Despite the deactivating effect of the fluorine atoms, this compound can be successfully chloromethylated in high yield. fluorine1.ru A described method involves the reaction of this compound with a chloromethylating agent, achieving a yield of 85%. fluorine1.ru For deactivated aromatic compounds, common chloromethylating systems include pre-prepared chloromethyl or bis(chloromethyl) ethers, or a mixture of paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid. fluorine1.rudur.ac.uk

In a comparative study, the chloromethylation of this compound was significantly more successful than that of 2,3,5,6-tetrafluorobenzotrifluoride, which only yielded traces of the desired product. fluorine1.ru This highlights the influence of the methyl group in activating the ring towards electrophilic substitution compared to the strongly deactivating trifluoromethyl group.

The table below summarizes the yield of chloromethylation for different polyfluoroaromatic compounds.

| Substrate | Product | Yield | Reference |

| This compound | 1-(Chloromethyl)-2,3,5,6-tetrafluorobenzene | 85% | fluorine1.ru |

| 2,3,5,6-Tetrafluorobenzotrifluoride | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | ~7% | fluorine1.ru |

| Pentafluorobenzene | 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene | 67% | fluorine1.ru |

Bromination for the Introduction of Bromomethyl Groups

The introduction of a bromomethyl group onto this compound is another key functionalization strategy. This is typically achieved through the radical bromination of the methyl group, a reaction that proceeds via a different mechanism than the electrophilic substitution involved in chloromethylation.

A common method for benzylic bromination is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO), often under photochemical conditions (UV light). This reaction selectively targets the methyl group, leaving the highly fluorinated aromatic ring intact. The synthesis of 4-azido-2,3,5,6-tetrafluorobenzenemethanol, for example, starts with the bromination of this compound to introduce a bromomethyl group, which is then converted to an azide (B81097). smolecule.com

Photochemical bromination of toluene and its derivatives in an aqueous biphasic system has been shown to be an effective method, producing benzyl bromide of sufficient purity for direct use in subsequent reactions. scirp.orgscirp.org This approach simplifies the experimental procedure and minimizes exposure to toxic reagents. scirp.org

The table below details the reagents used for the bromination of toluene derivatives.

| Substrate | Brominating Agent | Initiator/Condition | Product | Reference |

| Toluene | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | Benzyl bromide | |

| This compound | N-Bromosuccinimide (NBS) | Not specified | 1-(Bromomethyl)-2,3,5,6-tetrafluorobenzene | smolecule.com |

| Toluene | Bromine | Photochemical | Benzyl bromide | scirp.orgscirp.org |

Azidation of Bromomethyl Derivatives

The conversion of bromomethyl derivatives of this compound into their corresponding azides is a key synthetic transformation. This process typically involves the nucleophilic substitution of the bromine atom with an azide group.

A common method for this transformation is the reaction of a bromomethyl derivative, such as 4-bromomethyl-2,3,5,6-tetrafluorotoluene, with sodium azide (NaN₃). This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). smolecule.com The tetrafluorinated aromatic core of these molecules is known to enhance their thermal stability and influence their electronic properties.

The resulting azidomethyl derivatives are valuable intermediates in various chemical syntheses. The azido (B1232118) group can readily participate in "click chemistry" reactions, such as cycloadditions with alkynes to form stable triazole linkages. smolecule.com This reactivity is particularly useful in bioconjugation and materials science. smolecule.com Additionally, the bromomethyl group itself can undergo nucleophilic substitution reactions, further expanding the synthetic utility of these compounds.

For instance, 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene (B3048702) is a bifunctional reagent. The azido group can be used for cycloaddition reactions, while the bromomethyl group can react with nucleophiles, enabling the covalent linking of different molecular entities.

The synthesis of these azido derivatives can be initiated from this compound, which undergoes bromination to form the bromomethyl intermediate, followed by the azidation step. smolecule.com

Formation of Organometallic Intermediates (e.g., Organolithium, Grignard Reagents)

Organolithium Reagents:

Organolithium intermediates derived from this compound and related polyfluoroaromatic compounds are versatile reagents in organic synthesis. dtic.mil These intermediates can be prepared through metal-hydrogen or metal-halogen exchange reactions. dtic.mil The reaction of polyfluoroaromatic compounds with organolithium reagents like butyllithium (B86547) (C₄H₉Li) can lead to the formation of aryllithium species. dtic.mil These reactions often result in a mixture of organolithium intermediates, though specific reaction conditions (solvent, temperature, time) can be optimized to favor the formation of a single species. dtic.mil

For example, the reaction of potassium pentafluorophenyltrifluoroborate (K[C₆F₅BF₃]) with methyllithium (B1224462) (MeLi) can lead to the formation of this compound as a minor product. beilstein-journals.orgd-nb.info Similarly, reaction with phenyllithium (B1222949) can produce 2,3,5,6-tetrafluorobiphenyl. beilstein-journals.org These reactions demonstrate the substitution of a fluorine atom by the organic group from the organolithium reagent.

The resulting polyfluoroaryllithium intermediates are reactive towards various electrophiles, allowing for the introduction of a wide range of functional groups. dtic.mil

Grignard Reagents:

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are another important class of organometallic intermediates. wikipedia.org They are typically formed by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orgsigmaaldrich.comsavemyexams.com

In the context of this compound derivatives, a Grignard reaction can be used to introduce the methyl group. For instance, the synthesis of 2-bromo-3,4,5,6-tetrafluorotoluene (B104348) can involve a Grignard reaction with methylmagnesium bromide (CH₃MgBr) in THF.

Polyfluoroaryl Grignard reagents can also be prepared, typically through a metal-halogen exchange reaction. dtic.mil These reagents, like their organolithium counterparts, are valuable for forming new carbon-carbon bonds. dtic.milwikipedia.org

| Organometallic Reagent | Precursor | Reagent for Formation | Typical Solvent | Product Example | Reference |

|---|---|---|---|---|---|

| Organolithium | Potassium pentafluorophenyltrifluoroborate | Methyllithium | 1,2-dimethoxyethane/ether | This compound | beilstein-journals.orgd-nb.info |

| Organolithium | Potassium pentafluorophenyltrifluoroborate | Phenyllithium | 1,2-dimethoxyethane/ether | 2,3,5,6-Tetrafluorobiphenyl | beilstein-journals.org |

| Grignard Reagent | 2-Bromo-3,4,5,6-tetrafluoroaniline precursor | Methylmagnesium bromide | Tetrahydrofuran (THF) | 2-Bromo-3,4,5,6-tetrafluorotoluene |

Stereoselective and Regioselective Synthetic Approaches

Stereoselective Synthesis:

Stereoselective synthesis, which controls the spatial arrangement of atoms in a molecule, is crucial in the preparation of complex chiral molecules. nih.govrsc.org While the core of this compound is achiral, stereoselective methods become important when introducing chiral centers into its derivatives.

For instance, the stereoselective synthesis of polysubstituted tetrahydropyrans, which are common motifs in natural products, can be achieved through acid-catalyzed cyclization of allylsilyl alcohols. uva.es This approach can provide high diastereoselectivity. uva.es Similarly, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives can be accomplished through stereoselective methods, such as the palladium-catalyzed Miyaura 1,4-conjugate addition followed by diastereoselective reduction of the resulting ketone. beilstein-journals.org

Regioselective Synthesis:

Regioselectivity, the control of where a reaction occurs on a molecule, is a key consideration in the functionalization of this compound and its derivatives. The fluorine atoms on the aromatic ring significantly influence its reactivity, directing incoming substituents to specific positions.

For example, in the palladium-catalyzed direct arylation of polyfluoroarenes, the position of C-H bond functionalization is governed by the electronic properties of the ring. acs.orgznaturforsch.com The increased acidity of the C-H bonds in polyfluoroarenes facilitates their selective arylation. nih.gov

The synthesis of 1,5-disubstituted 1,2,3-triazole derivatives of nucleobases can be achieved with high regioselectivity through a Lewis acid-catalyzed azide-alkyne 1,3-dipolar cycloaddition. nih.gov Similarly, the regioselective synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives has been reported. researchgate.net

The Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids allows for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. d-nb.info

Catalytic Approaches to this compound and its Analogues

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and efficient strategy for the synthesis of complex organic molecules, including derivatives of this compound. rsc.orgbeilstein-journals.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high selectivity and atom economy. rsc.org

The presence of fluorine atoms in this compound increases the acidity of the aromatic C-H bonds, making them more susceptible to C-H activation by transition metal catalysts. nih.gov

Palladium-Catalyzed Direct Arylation

Palladium catalysts are widely used for the direct arylation of polyfluoroarenes, including this compound. acs.orgznaturforsch.com This reaction typically involves the coupling of the polyfluoroarene with an aryl halide in the presence of a palladium catalyst and a base. acs.org

A common catalytic system for this transformation is Pd(OAc)₂ with a phosphine (B1218219) ligand, such as P(tBu)₂Me·HBF₄, and a base like K₂CO₃ in a solvent like dimethylacetamide (DMA). acs.org Under these conditions, this compound can react with various aryl halides to give the corresponding arylated products in excellent yields. acs.org The reaction is compatible with a range of functional groups on both the aryl halide and the polyfluoroarene. acs.org

A ligand-free palladium/copper co-catalyzed system has also been developed for the direct arylation of polyfluoroarenes with aryl iodides. znaturforsch.com In this system, this compound undergoes smooth direct arylation in good yields. znaturforsch.com

The mechanism of palladium-catalyzed direct arylation of polyfluoroarenes is thought to proceed via a concerted palladation and proton abstraction by the base, rather than through stabilizing interactions between palladium and fluorine. nih.gov

| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | K₂CO₃ | DMA | 120 °C | 98% | acs.org |

| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | tBuOLi | DMF | 120 °C | Good | znaturforsch.com |

Ruthenium-Catalyzed C-H Arylation

Ruthenium catalysts offer a promising alternative to palladium for C-H arylation reactions. acs.orgnih.gov While ruthenium-catalyzed C-H arylation of arenes bearing directing groups is well-established, the direct arylation of non-activated arenes like fluoroarenes has been a more recent development. acs.orgnih.gov

The first examples of ruthenium-catalyzed C-H arylation of fluoroarenes without a directing group showed that the reaction requires a carboxylic acid co-catalyst. acs.orgnih.gov The site selectivity of the arylation is influenced by both electronic and steric factors. acs.orgnih.gov

For instance, the reaction of this compound with 1-bromo-3,5-dimethylbenzene, catalyzed by a ruthenium complex, can afford the corresponding arylated product. semanticscholar.org The reaction conditions often involve a ruthenium precursor, a ligand, a base, and an additive in a suitable solvent.

Mechanistic studies suggest that the catalytic cycle may involve a well-defined η⁶-arene-ligand-free Ru(II) catalyst. acs.orgnih.gov The development of new ruthenium catalysts, such as [Ru(t-BuCN)₆][BF₄]₂, has been shown to be effective for the cross-coupling of fluoroarenes. acs.org

| Aryl Halide | Catalyst System | Base/Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-3,5-dimethylbenzene | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 79% | semanticscholar.org |

| 4-Bromoanisole | [Ru(OPiv)₂(p-cymene)] / 4-fluorobenzoic acid | (NMe₄)OC(CF₃)₃ | t-BuCN | 120 °C | 67% | nih.gov |

Photocatalytic Methods for Hydrodefluorination

Photocatalytic hydrodefluorination (HDF) has emerged as a powerful and mild strategy for the selective C-F bond activation and conversion of C-F to C-H bonds in polyfluoroarenes. acs.orgscispace.com This approach offers a valuable route to access partially fluorinated compounds like this compound from more heavily fluorinated precursors. The fundamental mechanism of visible-light-driven HDF initiates with a single electron transfer (SET) from an excited photocatalyst to the polyfluoroarene substrate. nih.govmdpi.com This generates a polyfluoroaryl radical anion, which readily undergoes C–F bond fragmentation to release a fluoride ion and form a highly reactive aryl radical. This radical intermediate is then trapped by a hydrogen atom donor to yield the hydrodefluorinated product. nih.gov

Various photocatalytic systems have been developed, including those using transition metal complexes and metal-free organic dyes. nih.govnih.govresearchgate.net For instance, metal-free HDF of polyfluoroarenes has been achieved using pyrene-based photocatalysts, where a weak "π-hole−π" interaction between the pyrene (B120774) and the fluoroarene facilitates the energetically challenging electron transfer. acs.orgthieme-connect.com The reaction rate in such systems is significantly influenced by the steric hindrance of both the photocatalyst and the substrate, suggesting an inner-sphere electron transfer pathway. acs.org

Research has demonstrated the application of these methods to a range of polyfluoroarenes. While many systems show high efficiency for substrates bearing electron-withdrawing groups, the HDF of electron-rich polyfluoroarenes can be more sluggish. acs.orgnih.gov A notable example is the conversion of 2,3,4,5,6-pentafluorotoluene (B1345465) to this compound. In a Bi(I)-catalyzed HDF reaction, which operates via a related redox cycle, this transformation was observed, albeit with a low yield of 3.5% after three days, highlighting the challenges associated with substrates bearing electron-donating groups like a methyl group. acs.orgnih.gov

Table 1: Examples of Photocatalytic Hydrodefluorination of Polyfluoroarenes

| Substrate | Photocatalyst/System | H-Source (Solvent) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pentafluorotoluene | Phebox-Bi(I) | Et3SiH (THF) | This compound | 3.5 | acs.org, nih.gov |

| Octafluorotoluene | Phenothiazine (B1677639) derivative | Mild base | Heptafluorotoluene | - | nih.gov |

| Pentafluorobenzonitrile | fac-Ir(ppy)3 | H2O/iPrOH | 2,3,5,6-Tetrafluorobenzonitrile | 95 | |

| Hexafluorobenzene | Pyrene | Diisopropylethylamine (DIPEA) | Pentafluorobenzene | 98 | acs.org |

| Pentafluoropyridine | Zn(Cu)-DMF-H2O | H2O | 2,3,5,6-Tetrafluoropyridine | - | fluorine1.ru |

Electrophilic and Nucleophilic Fluorination Techniques

The synthesis of this compound and its derivatives can also be approached through electrophilic and nucleophilic fluorination strategies. These methods involve either the introduction of fluorine onto an aromatic ring or the substitution of existing fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of polyfluoroarene chemistry. nih.govnih.gov Due to the high electronegativity of fluorine, the carbon atoms in a polyfluorinated ring are electron-deficient and thus susceptible to attack by nucleophiles. nih.govnih.gov In compounds like pentafluorotoluene, the fluorine atom at the para-position to the methyl group is particularly activated and labile, making it the preferred site for substitution. researchgate.net This regioselectivity is driven by the stabilizing effect of the methyl group on the intermediate Meisenheimer complex formed during the reaction.

This reactivity allows for the synthesis of a wide array of 4-substituted-2,3,5,6-tetrafluorotoluene derivatives. Common nucleophiles such as amines, alkoxides, and thiolates can readily displace the para-fluorine to form C-N, C-O, and C-S bonds, respectively. nih.gov For example, the reaction of pentafluorotoluene with phenothiazine in the presence of a mild base selectively yields the para-substituted product. nih.gov

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an organometallic species or an electron-rich arene) with an electrophilic fluorine source ("F+"). nih.gov Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose due to their stability and safety. nih.gov

Table 2: Nucleophilic Substitution Reactions on Pentafluorotoluene

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydroxide | KOH | 4-Hydroxy-2,3,5,6-tetrafluorotoluene | rsc.org |

| Amine | Aqueous NH3 | 4-Amino-2,3,5,6-tetrafluorotoluene | rsc.org |

| Thiol | NaSH | 4-Mercapto-2,3,5,6-tetrafluorotoluene | rsc.org |

| Phenothiazine | Phenothiazine, K3PO4, Dioxane | 10-(2,3,5,6-Tetrafluoro-4-methylphenyl)phenothiazine | nih.gov |

| Organolithium | n-BuLi | 4-Butyl-2,3,5,6-tetrafluorotoluene | nih.gov |

Metal-Mediated C-CF3 Bond Formation Strategies

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Transition metal-mediated, particularly copper-mediated, cross-coupling reactions are prominent strategies for C-CF3 bond formation. magtech.com.cnsioc-journal.cn These methods typically involve the reaction of an aryl halide with a trifluoromethylating agent.

To synthesize a derivative of this compound, such as octafluorotoluene, one could start with a halogenated tetrafluorobenzene, for example, 1-iodo-2,3,5,6-tetrafluorobenzene. The copper-mediated trifluoromethylation, often referred to as the "Burton-McLeod-Tatlow" reaction or its modern catalytic variants, is frequently employed. The mechanism generally involves a Cu(I) species. acs.orgnih.gov The active trifluoromethylating reagent is often a copper(I)-CF3 complex, such as [L_nCu-CF3], which can be generated from various precursors like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium trifluoroacetate (B77799) (CF3CO2Na). nih.govresearchgate.net

Detailed mechanistic studies on the trifluoromethylation of aryl iodides have shown that the reaction of CuI with a CF3 source can generate cuprate (B13416276) intermediates like [Cu(CF3)2]⁻ and [Cu(CF3)(I)]⁻. acs.orgacs.org However, the highly reactive species is believed to be a ligandless or solvent-ligated [CuCF3], which is formed in the presence of excess CuI. acs.orgacs.org This species then reacts with the aryl halide in an oxidative addition/reductive elimination-type pathway to afford the trifluoromethylated arene and regenerate the Cu(I) catalyst. acs.org These protocols tolerate a wide range of functional groups and provide good to excellent yields for various (hetero)aryl halides. researchgate.net

Table 3: Examples of Copper-Catalyzed Trifluoromethylation of Aryl Halides

| Aryl Halide | CF3 Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | TMSCF3 | CuI, KF, NMP, 80 °C | 81 | acs.org |

| 4-Iodotoluene | CF3CO2Na | CuI, 1,10-phenanthroline, NMP, 120 °C | 78 | nih.gov |

| 4-Iodoanisole | Methyl trifluoroacetate | CuI, CsF, DMF, 120 °C | 89 | researchgate.net |

| 1-Iodonaphthalene | TMSCF3 | CuI, KF, HMPA, 60 °C | 96 | |

| 2-Iodothiophene | CF3SO2Na | CuI, 1,10-phenanthroline, DMSO, 120 °C | 85 |

Chemical Transformations and Reactivity Mechanisms of 2,3,5,6 Tetrafluorotoluene

Electrophilic Aromatic Substitution Reactions on 2,3,5,6-Tetrafluorotoluene

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.commasterorganicchemistry.com The mechanism generally involves the attack of the electron-rich pi system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edulibretexts.org

Influence of Fluorine Substituents on Ring Deactivation

The reactivity of a benzene (B151609) ring in EAS reactions is highly sensitive to the nature of its substituents. Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive than benzene itself. minia.edu.eglibretexts.org Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and less reactive than benzene. minia.edu.egcsbsju.edu

In this compound, the aromatic ring is substituted with four fluorine atoms and one methyl group.

Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). csbsju.edu This effect significantly reduces the electron density of the aromatic ring, making it strongly deactivated towards attack by electrophiles. minia.edu.eg While halogens can also donate electron density through a resonance effect (+R effect) via their lone pairs, for fluorine, the inductive effect overwhelmingly dominates. csbsju.edu

Methyl Group: The methyl group is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. libretexts.org

The cumulative and potent deactivating inductive effect of the four fluorine atoms far outweighs the weak activating effect of the single methyl group. Consequently, the this compound ring is substantially deactivated and less reactive in electrophilic aromatic substitution reactions compared to benzene or toluene (B28343). Reactions typically require harsh conditions, as seen in the nitration of the similarly deactivated 1,4-bis(trifluoromethyl)benzene, which necessitates the use of fuming sulfuric acid and nitric acid at high temperatures for a low yield. google.com

| Substituent on Benzene Ring | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS Reactivity |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Donating | Hyperconjugation (Donating) | Activating |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |

| This compound | Dominant Withdrawing (from 4 x F) | Minor Donating (from 4 x F, 1 x CH₃) | Strongly Deactivated |

Regioselectivity and Reaction Pathways

Substituents not only affect the rate of reaction but also direct the position of the incoming electrophile. This is known as the directing effect.

Methyl Group: As an activating group, the methyl group is an ortho, para-director. libretexts.org It stabilizes the arenium ion intermediate when attack occurs at the positions ortho or para to it.

Fluorine Atoms: Despite being strongly deactivating, halogens are also ortho, para-directors. uci.educsbsju.edu This is because the resonance stabilization provided by the halogen's lone pair, which delocalizes the positive charge in the arenium ion, is most effective for ortho and para attack. libretexts.org

In the case of this compound, the only position available for substitution is the C4 carbon. The directing effects of the existing substituents on this position are as follows:

The methyl group at C1 is para to the C4 position, strongly directing substitution to this site.

The fluorine atoms at C2 and C6 are meta to the C4 position.

The fluorine atoms at C3 and C5 are ortho to the C4 position, thus directing substitution towards it.

The powerful para-directing effect of the methyl group and the ortho-directing effects of the fluorines at C3 and C5 all converge to favor electrophilic attack at the single available C4 position. Therefore, any successful electrophilic aromatic substitution on this compound is expected to be highly regioselective, yielding the 1-methyl-2,3,5,6-tetrafluoro-4-substituted-benzene product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its deactivation towards electrophiles, the this compound ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring by a nucleophile. wikipedia.org The mechanism is typically a two-step addition-elimination process. pressbooks.pub

Activation by Fluorine Atoms for Nucleophilic Attack

The same powerful electron-withdrawing inductive effect of the fluorine atoms that deactivates the ring for EAS is responsible for activating it for SNAr. csbsju.edureddit.com By pulling electron density from the ring, the fluorine atoms create a significant partial positive charge on the ring carbons. This electron deficiency, or electrophilicity, makes the ring an attractive target for attack by electron-rich nucleophiles (e.g., alkoxides, amines, thiolates). wikipedia.orgmasterorganicchemistry.com The presence of multiple fluorine atoms greatly enhances this effect, making polyfluorinated aromatics like this compound particularly susceptible to SNAr reactions. nih.govnist.gov

Formation and Stability of Meisenheimer Complexes

The generally accepted mechanism for SNAr reactions proceeds through a distinct, negatively charged intermediate. pressbooks.pubmdpi.com

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bearing a leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. mdpi.comrsc.org

Elimination Step (Fast): The leaving group departs, taking the negative charge with it, and the aromaticity of the ring is restored.

Role of Leaving Groups in SNAr Processes

A notable feature of the SNAr mechanism is the unusual trend in leaving group ability for halogens. In SN2 reactions, the leaving group ability follows the order I > Br > Cl > F, which corresponds to the strength of the C-X bond. However, in SNAr reactions, this order is inverted: F > Cl ≈ Br > I . wikipedia.orgnih.gov

Fluoride is an exceptionally good leaving group in this context for two primary reasons, both linked to the rate-determining addition step:

Activation of the Reaction Site: The extreme electronegativity of fluorine makes the carbon atom to which it is attached the most electron-deficient (electrophilic) compared to carbons bonded to other halogens. This enhances the rate of nucleophilic attack. reddit.comstackexchange.com

Stabilization of the Intermediate: Fluorine's strong inductive effect provides the most effective stabilization for the negative charge that develops in the Meisenheimer complex. stackexchange.com

| Halogen Leaving Group (X) | Reactivity in SN2 | Reactivity in SNAr | Reason for SNAr Reactivity |

|---|---|---|---|

| -F | Poor | Excellent | Highest electronegativity strongly activates the carbon for attack and stabilizes the Meisenheimer complex. |

| -Cl | Good | Good | Moderate activation and stabilization. |

| -Br | Very Good | Good | Weaker activation and stabilization compared to F and Cl. |

| -I | Excellent | Fair | Least activation and stabilization among halogens. |

Coupling Reactions and Cross-Coupling Methodologies

The unique electronic properties of this compound, imparted by the fluorine atoms, significantly influence its reactivity in coupling reactions. These reactions are pivotal in synthesizing more complex fluorinated aromatic structures, which are of great interest in materials science and medicinal chemistry.

While direct arylation of this compound is a specific area of study, broader research into related polyfluorinated aromatic compounds provides insight into potential reaction pathways. For instance, the dimerization of arylazoethynylarenes upon heating leads to the formation of 2,3,5,6-tetra-aryl-1,2,4,5-tetra-azapentalenes, which represents a novel and stable heteroaromatic system. rsc.org This type of transformation highlights the potential for creating highly substituted aromatic systems from fluorinated precursors, although it is not a direct arylation of the toluene derivative itself. The stability of the resulting tetra-aryl product suggests a strong thermodynamic driving force for such cyclization and aromatization reactions.

The reaction of this compound with organometallic reagents, particularly organolithium compounds, is a key method for introducing functional groups onto the fluorinated aromatic ring. The fluorine substituents activate the aromatic C-H bonds for deprotonation and also make the C-F bonds susceptible to nucleophilic attack.

Research has shown that the interaction of polyfluoroarenes with organolithium reagents can proceed via different pathways, including metallation (deprotonation) and nucleophilic substitution of a fluorine atom. The specific outcome is highly dependent on the reaction conditions, such as the solvent, temperature, and the nature of the organolithium reagent. For instance, the reaction can lead to the formation of a lithiated intermediate, which can then be trapped by an electrophile to introduce a new substituent.

Detailed studies on related polyfluorinated compounds have demonstrated that the regioselectivity of these reactions is a critical aspect. The electronic effects of the fluorine atoms and the methyl group in this compound would direct the site of metallation or substitution.

Table 1: Illustrative Coupling Reactions with Organometallic Reagents

| Reactant 1 | Organometallic Reagent | Conditions | Product |

| This compound | n-Butyllithium | THF, -78 °C | 4-Lithio-2,3,5,6-tetrafluorotoluene |

| This compound | Methyllithium (B1224462) | Diethyl ether, 0 °C | Mixture of substitution products |

Note: This table is illustrative and based on general principles of polyfluoroarene reactivity. Specific experimental results for this compound may vary.

The interaction of this compound with transition metals can lead to the formation of various organometallic complexes. These complexes are of interest for their potential applications in catalysis and as intermediates in organic synthesis. The formation of such complexes can occur through several modes of interaction, including η²-coordination of the aromatic ring to the metal center or oxidative addition of a C-F or C-H bond.

The high electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound electron-deficient, which can facilitate its coordination to electron-rich, low-valent metal centers. The specific structure of the resulting complex will depend on the metal, its ligand environment, and the reaction conditions. These fluorocarbon-metal complexes can exhibit unique reactivity, enabling transformations that are not readily achievable with the parent fluoroaromatic compound.

Spectroscopic and Computational Investigations of 2,3,5,6 Tetrafluorotoluene

Advanced Spectroscopic Techniques for Structural Elucidation and Analysis

Advanced spectroscopic methods are indispensable for the detailed structural characterization of fluorinated organic molecules. In the case of 2,3,5,6-tetrafluorotoluene, techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide a comprehensive picture of its electronic and molecular structure.

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound, offering precise information about the hydrogen, fluorine, and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is relatively simple, characterized by two main signals corresponding to the methyl (-CH₃) protons and the lone aromatic proton (H-4). The chemical shift of the aromatic proton is observed as a multiplet around 6.7 ppm. fluorine1.ru The methyl protons typically appear further upfield.

A key feature of the ¹H NMR spectrum is the presence of long-range couplings between the protons and the fluorine atoms. cdnsciencepub.com These couplings, which occur over four or five bonds (⁴JH,F and ⁵JH,F), are crucial for confirming the substitution pattern. The aromatic proton (H-4) couples to the two adjacent fluorine atoms (F-3 and F-5), and the methyl protons couple to the two ortho fluorine atoms (F-2 and F-6). These long-range couplings are transmitted through the molecule's π-electron system and through-space interactions, providing valuable structural information. cdnsciencepub.comorganicchemistrydata.org While typically small, these couplings can be resolved with high-field NMR spectrometers. organicchemistrydata.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

|---|---|---|---|

| Aromatic H-4 | ~6.7 fluorine1.ru | Multiplet (m) | Coupling to F-3 and F-5 |

| Methyl (-CH₃) | ~2.1-2.3 | Multiplet (m) | Coupling to F-2 and F-6 |

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the molecule's C₂ᵥ symmetry renders the four fluorine atoms chemically equivalent. Consequently, a proton-decoupled ¹⁹F NMR spectrum would ideally show a single signal.

In practice, the spectrum is more complex due to proton coupling. The fluorine signal appears as a multiplet because of coupling to the para aromatic proton (H-4) and the three methyl protons. The chemical shift for these fluorine atoms is typically observed in the range of -140 to -145 ppm. fluorine1.rubeilstein-journals.org In one study monitoring a reaction involving this compound, an intermediate species showed two broad resonances at -126.97 and -241.82 ppm, supporting the formation of a rotating tetrafluorotoluene ligand bound to a metal center. rsc.org

| Fluorine Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

|---|---|---|---|

| F-2, F-3, F-5, F-6 | -140 to -145 fluorine1.rubeilstein-journals.org | Multiplet (m) | Coupling to H-4 and -CH₃ protons |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected for this compound. These correspond to:

The methyl carbon (-CH₃).

The aromatic carbon attached to the methyl group (C-1).

The four equivalent fluorine-bearing aromatic carbons (C-2, C-3, C-5, C-6).

The lone proton-bearing aromatic carbon (C-4).

The chemical shifts are influenced by the attached atoms, with carbons bonded to electronegative fluorine atoms appearing as complex multiplets due to strong one-bond (¹JC,F) and two-bond (²JC,F) carbon-fluorine couplings. libretexts.org The carbon attached to the methyl group (C-1) would also show coupling to the adjacent fluorine atoms.

| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Key Features |

|---|---|---|

| -CH₃ | 10 - 20 | Signal split by coupling to fluorine atoms (⁴JC,F). |

| C-1 | 115 - 125 | Signal split by coupling to adjacent fluorine atoms (²JC,F). |

| C-4 | 100 - 110 | Signal split by coupling to adjacent fluorine atoms (²JC,F) and attached proton (¹JC,H). |

| C-2, C-3, C-5, C-6 | 140 - 150 | Signal shows strong one-bond coupling to fluorine (¹JC,F). |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and confirming the connectivity of a molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. emerypharma.com For this compound, a COSY spectrum would be expected to show a weak cross-peak between the aromatic H-4 proton and the methyl protons, confirming a long-range coupling interaction.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu An HSQC spectrum would display a cross-peak connecting the H-4 signal on the proton axis to the C-4 signal on the carbon axis. libretexts.org It would also show a correlation between the methyl proton signal and the methyl carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. columbia.edu For this compound, key HMBC correlations would include:

A correlation from the methyl protons to the C-1 carbon (two bonds) and the C-2/C-6 carbons (three bonds).

A correlation from the H-4 proton to the C-3/C-5 carbons (two bonds) and the C-2/C-6 carbons (three bonds). These correlations provide definitive proof of the arrangement of the substituents on the aromatic ring. youtube.com

Studies of the methyl C-H stretching overtone region show that the linewidths for this compound are significantly narrower compared to less-fluorinated toluenes. aip.org This narrowing is attributed to the multiple fluorine substituents detuning the typical alkyl C-H stretch-bend Fermi resonance. aip.orgresearchgate.net

Key expected vibrational bands include:

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.

C-F stretching: Strong absorption bands characteristic of C-F stretching are expected in the 1100-1400 cm⁻¹ region.

Aromatic C=C stretching: Bands corresponding to the stretching of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

CH₃ deformation: Methyl group deformation vibrations are observed around 1380 and 1456 cm⁻¹. researchgate.net

Both IR and Raman techniques can be used to record the spectra in various phases (vapor, liquid). researchgate.netnih.gov The combination of both methods is powerful because some vibrational modes may be strong in Raman and weak in IR, or vice-versa, providing complementary information. umsl.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| -CH₃ Deformation | 1380 - 1465 | Medium |

| C-F Stretch | 1100 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of molecules like this compound. The molecular weight of this compound (C₇H₄F₄) is approximately 164.1 g/mol . nih.gov In a mass spectrometer, the molecule is ionized, often by electron impact (EI), which can lead to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of fluorinated aromatic compounds. For this compound, the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for toluene (B28343) derivatives involve the loss of the methyl group or cleavage of the aromatic ring. For this compound, the presence of four electron-withdrawing fluorine atoms significantly influences the fragmentation process.

A patent for the preparation of 2,3,5,6-tetrafluoro-para-xylyl alcohol mentions the use of gas-mass spectrometry to identify the product, indicating the utility of this technique in reactions involving tetrafluorotoluene derivatives. google.com

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 164 | [C₇H₄F₄]⁺ | Molecular Ion (M⁺) |

| 149 | [C₆H₄F₄]⁺ | Loss of a methyl group (∙CH₃) |

| 145 | [C₇H₄F₃]⁺ | Loss of a fluorine atom (∙F) |

| 126 | [C₆H₃F₃]⁺ | Further fragmentation |

This table is predictive and based on general fragmentation patterns of similar compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. wikipedia.orgscispace.comresearchgate.net For this compound, DFT calculations can provide insights into its geometry, electronic properties, and reactivity. DFT studies can elucidate how the four fluorine atoms influence the electron distribution in the aromatic ring and the methyl group. abinit.org

Research has shown that DFT calculations are valuable for understanding the reactivity of fluorinated pyridines, which are structurally related to fluorinated toluenes. nih.govacs.org These studies often explore reaction mechanisms, such as C-H and C-F bond activation. nih.govacs.org For instance, DFT has been used to investigate the coupling of this compound with other reagents, providing insights that complement experimental findings from techniques like NMR. researchgate.net

DFT calculations can also be used to simulate spectroscopic properties. For example, theoretical calculations can predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to aid in spectral assignment. Hybrid DFT methods, which mix exact exchange from Hartree-Fock theory with DFT, have been shown to improve the accuracy of calculated properties like bond energies and reaction barrier heights. scispace.comaps.org

Table 2: Representative DFT-Calculated Properties for Aromatic Fluorocarbons

| Property | Typical Calculated Value | Significance |

| Bond Lengths (Å) | C-F: ~1.35, C-C (aromatic): ~1.39, C-H: ~1.09 | Provides optimized molecular geometry. |

| Mulliken Charges | Negative on F, Positive on C attached to F | Indicates the electron-withdrawing nature of fluorine. |

| HOMO-LUMO Gap (eV) | Varies with functional | Relates to electronic excitability and chemical reactivity. |

Note: The values in this table are illustrative and can vary depending on the specific DFT functional and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netekb.eg This technique allows for the exploration of conformational changes and intermolecular interactions. nih.govimtm.cz While specific MD simulation studies focused solely on this compound were not found in the search results, this methodology is applicable to understanding its behavior in different environments, such as in solution or interacting with other molecules. For example, hybrid DFT/MD simulations can account for solvent effects and anharmonicity in chemical reactions.

Quantum Mechanical Studies of Intramolecular Vibrational Energy Redistribution

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy flows between different modes of a molecule. rsc.org The study of IVR is crucial for understanding reaction dynamics. The presence of a methyl rotor and fluorine substituents in this compound makes it an interesting subject for IVR studies.

Research on substituted toluenes has shown that the rate and pathways of IVR are sensitive to the nature and position of substituents. acs.orgrsc.orgaip.org Studies on similar molecules like p-fluorotoluene have utilized picosecond time-resolved photoelectron imaging spectroscopy to probe IVR dynamics. rsc.orgarxiv.org Overtone spectroscopic studies of this compound have revealed that the methyl C-H stretching overtone linewidths are significantly narrower compared to other toluenes. aip.org This narrowing is attributed to the detuning of the alkyl C-H stretch-bend Fermi resonance caused by the multiple fluorine substituents. aip.org This suggests that the extensive fluorination in this compound alters the vibrational coupling pathways. aip.orgacs.orgumanitoba.ca Quantum mechanical calculations, such as those using the multiconfiguration time-dependent Hartree (MCTDH) method, have been employed to investigate IVR in toluene in high dimensionality. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netimist.manih.gov These models are used to predict properties of new or untested compounds. nih.gov

A study developing a QSPR model for predicting the refractive index at 589 nm included this compound in its dataset of 126 organic compounds. uq.edu.au The experimental refractive index for this compound was reported as 1.42, with the model predicting a value of 1.3831. uq.edu.au This demonstrates the application of QSPR in predicting the optical properties of fluorinated compounds. QSPR models typically use a variety of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure to build a predictive relationship. nih.gov

Conformation Analysis and Methyl Torsion Studies

The conformational landscape of this compound is primarily defined by the rotational orientation of the methyl group relative to the plane of the tetrafluorinated benzene (B151609) ring. This internal rotation, or methyl torsion, is a subject of significant interest in spectroscopic and computational studies, as it reveals fundamental insights into intramolecular interactions and the effects of substitution on molecular dynamics.

Research Findings

Investigations into the methyl torsion of this compound have utilized various spectroscopic techniques, particularly vibrational overtone spectroscopy and Nuclear Magnetic Resonance (NMR), complemented by computational models. A key finding is that the rotational barrier of the methyl group is predominantly influenced by the substituents at the ortho positions (positions 2 and 6). Studies have shown that the methyl bands in the CH stretching overtone spectra of this compound are virtually identical to those observed for 2,6-difluorotoluene. researchgate.net This indicates that the fluorine atoms at the meta positions (3 and 5) have a comparatively minor influence on the torsional potential. The dominant contribution to the rotational barrier is attributed to steric repulsion between the methyl group's hydrogen atoms and the lone pair electrons of the ortho-fluorine atoms. acs.org

Vibrational overtone spectroscopy of the C-H stretching modes provides a sensitive probe of the local molecular environment. In the case of this compound, the methyl CH stretching overtone regions (ΔvCH=3) exhibit markedly reduced linewidths compared to many other substituted toluenes. aip.org This observed narrowing is interpreted as arising from a detuning of the Fermi resonance between the alkyl CH stretching and bending vibrations, a consequence of the multiple electron-withdrawing fluorine substituents on the ring. aip.org The complexity of methyl band profiles in these spectra is a direct result of the coupling between the CH stretching motion and the internal rotation (torsion) of the methyl group. researchgate.net To analyze these complex profiles, a CH stretching-methyl torsion model is often employed, with simulation parameters frequently derived from ab initio calculations. researchgate.net

NMR spectroscopy offers another powerful tool for conformational analysis through the measurement of spin-spin coupling constants. The long-range coupling over six bonds between the methyl protons and the ring protons, ⁶J(H,CH₃), is particularly sensitive to the torsional angle and the barrier to rotation. For this compound in a carbon disulfide solution, this coupling constant has been precisely measured. cdnsciencepub.com

Data Tables

The following tables summarize key experimental data and comparative findings from the conformational analysis of this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Value/Finding | Reference |

| ¹H NMR | Long-Range Coupling Constant (⁶J(H,CH₃)) | -0.622(1) Hz | cdnsciencepub.com |

| Vibrational Overtone Spectroscopy | Methyl Overtone Linewidths (ΔvCH=3) | Markedly reduced compared to other toluenes | aip.org |

Table 2: Comparative Analysis of Methyl Torsion Effects

| Compound | Key Observation on Methyl Group Dynamics | Significance | Reference |

| Toluene | Exhibits complex overtone spectra due to torsion-vibration coupling. | Baseline for understanding substituent effects. | acs.org |

| 2,6-Difluorotoluene | Methyl band profiles are virtually identical to those of this compound. | Demonstrates the dominant influence of ortho-substituents on the methyl torsional barrier. | researchgate.net |

| This compound | Methyl overtone bands are narrowed due to detuning of Fermi resonance. | Highlights the electronic effect of multiple fluorine substituents on vibrational coupling. | aip.org |

Applications of 2,3,5,6 Tetrafluorotoluene and Its Derivatives in Advanced Organic Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

While specific examples of pharmaceuticals directly derived from 2,3,5,6-tetrafluorotoluene are not extensively documented in publicly available literature, the strategic incorporation of fluorine is a well-established principle in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

In the field of agrochemicals, a key derivative, 2,3,5,6-tetrafluorobenzyl alcohol, serves as a crucial intermediate in the production of the pyrethroid insecticide, transfluthrin. chemicalbook.comresearchgate.netnih.govgoogle.comgoogle.com Transfluthrin is valued for its high efficacy and rapid action against flying insects. The synthesis involves the esterification of 2,3,5,6-tetrafluorobenzyl alcohol with a cyclopropanecarboxylic acid derivative. chemicalbook.comnih.gov

Below is a table summarizing the key agrochemical application of a this compound derivative.

| Derivative | Application | Resulting Product |

| 2,3,5,6-Tetrafluorobenzyl alcohol | Intermediate in insecticide synthesis | Transfluthrin |

Precursor for Fluorinated Liquid Crystals and Imaging Agents

Fluorinated compounds are of significant interest in the development of liquid crystals due to their unique dielectric and optical properties. While the direct application of this compound derivatives in commercially available liquid crystals is not widely reported, the foundational role of fluorinated aromatics in this field is well-recognized.

In the realm of medical imaging, derivatives of this compound have emerged as important precursors for positron emission tomography (PET) imaging agents. Specifically, 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate is utilized as a prosthetic group to radiolabel peptides. nih.gov This allows for the non-invasive imaging and tracking of biological processes at the molecular level, aiding in disease diagnosis and the development of new therapeutics.

The table below highlights a key application of a this compound derivative in medical imaging.

| Derivative | Application | Imaging Modality |

| 2,3,5,6-Tetrafluorophenyl 6-[18F]-fluoronicotinate | Prosthetic group for radiolabeling peptides | Positron Emission Tomography (PET) |

Role in Bioconjugation and Drug Delivery Systems

Bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is a cornerstone of modern drug delivery, particularly in the development of antibody-drug conjugates (ADCs). nih.govwuxiapptec.combroadpharm.comnih.gov While the direct use of this compound as a linker has not been specifically detailed, the principles of using fluorinated linkers in bioconjugation are being explored to enhance the stability and efficacy of these targeted therapies. nih.govwuxiapptec.com The stability of the carbon-fluorine bond makes tetrafluorinated aromatic moieties potentially valuable components in the design of robust linkers for ADCs.

In Materials Science

The introduction of the this compound motif into materials can significantly enhance their thermal stability, chemical resistance, and electronic properties.

Development of Electron-Transport Materials (e.g., for OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting. arxiv.orgsemanticscholar.orguniss.itmdpi.combeilstein-journals.orgnoctiluca.euresearchgate.net The efficiency and lifespan of these devices are critically dependent on the properties of the organic materials used, including the electron-transport layer (ETL). A derivative of 2,3,5,6-tetrafluoro-p-xylene has been successfully used to synthesize Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), a photoluminescent polymer. acs.orgresearchgate.netfigshare.com This polymer has been utilized as the active emitting material in a single-layer OLED device, demonstrating good performance in the green-blue region with a low turn-on voltage. researchgate.net The fluorination of the polymer backbone is believed to enhance electron injection and improve stability against photo-oxidation. researchgate.net

The following table summarizes the application of a polymer derived from a this compound derivative in OLEDs.

| Polymer | Precursor | Application |

| Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) | 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene (from 2,3,5,6-tetrafluoro-p-xylene) | Emitting material in OLEDs |

Synthesis of Functionalized Polymers and Advanced Polymer Resists

Derivatives of this compound are also employed as monomers in the synthesis of functionalized polymers. For instance, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (TFBDO) is used to create novel bio-based copolyesters. researchgate.net The incorporation of the fluorinated rigid diol into the polymer backbone enhances the thermal stability, hydrophobicity, and gas barrier properties of the resulting material. These improved characteristics make such polymers potential candidates for applications in transparent sheets for outdoor use, architectural materials, electronic equipment, and packaging. researchgate.net

The table below outlines the use of a this compound derivative in the synthesis of functionalized polymers.

| Monomer | Polymer Type | Potential Applications |

| 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDO) | Bio-based Copolyesters | Transparent sheets, architectural materials, electronic equipment, packaging |

Influence of Fluorine on Material Properties (e.g., Solubility, Stability)

The incorporation of fluorine atoms into organic molecules, such as in this compound and its derivatives, imparts a range of unique and valuable properties that significantly influence the characteristics of resulting materials. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which contributes to the exceptional chemical and thermal stability of fluorinated compounds envirotech-europe.commdpi.com. This inherent stability makes materials derived from these compounds highly resistant to degradation under harsh environmental or chemical conditions envirotech-europe.com.

The presence of multiple fluorine atoms also profoundly affects solubility. Fluorinated compounds tend to be soluble in other fluorine-rich substances but often exhibit low miscibility with common organic solvents and water, a property that can be exploited to create biphasic systems tcichemicals.com. This "fluorous" characteristic allows for novel separation and purification techniques in synthesis tcichemicals.com.

In materials science, the introduction of a fluorinated backbone, such as that from a this compound derivative, can enhance key physical properties. For example, the fluorinated rigid diol 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (TFBDO), derived from the tetrafluorotoluene scaffold, has been used to synthesize novel bio-based copolyesters. The inclusion of the fluorine-containing monomer disrupts crystallization, leading to an amorphous state that ensures high transparency, while the rigidity of the fluorinated benzene (B151609) ring provides good heat resistance researchgate.net. These properties make such materials potentially suitable for applications in transparent sheets, architectural materials, and electronic equipment researchgate.net.

The influence of fluorine on material properties can be summarized as follows:

| Property | Influence of Fluorine Atoms | Resulting Material Characteristic |

| Stability | High strength of the Carbon-Fluorine bond. mdpi.com | Excellent chemical and thermal stability, resistance to degradation. envirotech-europe.comtcichemicals.com |

| Solubility | Creates "fluorous" character. | High solubility in fluorinated solvents, low miscibility with organic solvents and water, enabling biphasic systems. tcichemicals.com |

| Crystallinity | Can disrupt polymer chain packing. | Leads to amorphous materials with high transparency. researchgate.net |

| Thermal Resistance | Rigid molecular structure of the fluorinated ring. | Enhanced heat resistance in polymers. researchgate.net |

As a Specialty Solvent or Reaction Medium

Fluorinated organic compounds, including fluorotoluenes, are recognized for their utility as specialty solvents in organic synthesis. Their unique combination of properties makes them effective alternatives to conventional solvents in various reactions. Fluorinated solvents exhibit high chemical stability, making them resistant to reacting with other chemicals and suitable for use with reactive substances envirotech-europe.com. Their strong solvency power allows them to dissolve a wide range of organic and inorganic compounds effectively envirotech-europe.com.

While research specifically detailing this compound as a solvent is limited, the properties of closely related compounds like benzotrifluoride (α,α,α-trifluorotoluene) provide significant insight. Benzotrifluoride and its derivatives are considered environmentally friendlier than many common organic solvents and are suitable for a wide array of chemical reactions, including ionic, transition-metal-catalyzed, and thermal reactions researchgate.net. They are particularly useful for radical reactions, where they can serve as a replacement for benzene researchgate.net.

A key application of fluorinated solvents is in fluorous biphase systems (FBS) tcichemicals.com. In this technique, a reaction is conducted in a mixture of a fluorous solvent and a standard organic solvent. By tagging a catalyst or a reactant with a perfluoroalkyl group, it can be selectively sequestered in the fluorous phase after the reaction, allowing for simple separation by phase extraction. This method can eliminate the need for more complex purification processes like column chromatography tcichemicals.com. For instance, this approach has been successfully used in Stille coupling reactions to easily remove fluorinated organotin byproducts tcichemicals.com.

The properties of fluorinated solvents compared to a conventional solvent are highlighted below:

| Property | Fluorinated Solvents (General) | Conventional Solvents (e.g., Dichloromethane) |

| Chemical Stability | Excellent, highly resistant to degradation. envirotech-europe.com | Can be reactive with certain reagents. |

| Solvency Power | Strong, dissolves a wide range of compounds. envirotech-europe.com | Good, but can be limited for certain solutes. |

| Boiling Point | Can be higher (e.g., Trifluorotoluene: 103°C). wikipedia.org | Often lower (e.g., Dichloromethane: ~40°C). wikipedia.org |

| Special Applications | Fluorous Biphase Systems (FBS) for easy separation. tcichemicals.com | Primarily used in single-phase reactions. |

| Flammability | Often non-flammable. envirotech-europe.com | Can be flammable or non-flammable. |

Emerging Applications and Future Research Directions

The unique properties imparted by the tetrafluorinated benzene ring of this compound make it and its derivatives valuable building blocks for advanced materials, signaling significant emerging applications and future research avenues.

A prominent area of research is the development of novel polymers. A derivative, 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, has been used to successfully prepare Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV). This polymer demonstrates excellent photoluminescence with emission in the green-blue region, making it a promising emitting material for light-emitting diodes (LEDs) researchgate.net. Similarly, the synthesis of bio-based polyesters using 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (TFBDO) highlights a move towards creating sustainable materials with advanced properties like high transparency and heat resistance researchgate.net.

Future research is likely to focus on several key areas. First, the synthesis of new, complex molecules from this compound-derived building blocks will continue to be explored. For example, flexible bisthiophene-type Schiff base ligands with a perfluorinated backbone have been synthesized, which can be used to assemble coordination compounds with interesting structural features for various applications nih.gov.